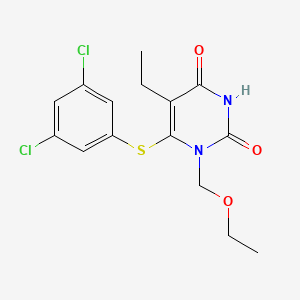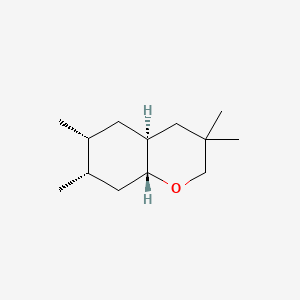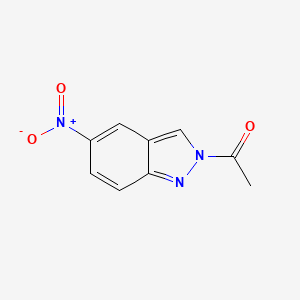
1-(5-Nitroindazol-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 174784 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in inhibiting specific biological pathways, making it a valuable tool in research and potential therapeutic applications.
Preparation Methods
The synthesis of NSC 174784 involves several steps, typically starting with the preparation of intermediate compounds. The synthetic routes often include reactions such as condensation, cyclization, and functional group modifications. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
NSC 174784 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields. The major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified functional groups that can be further utilized in various applications.
Scientific Research Applications
NSC 174784 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: It serves as a tool to inhibit specific enzymes or pathways, helping researchers understand biological processes and disease mechanisms.
Medicine: NSC 174784 is investigated for its potential therapeutic effects, particularly in cancer research, where it may inhibit tumor growth by targeting specific cellular pathways.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Mechanism of Action
The mechanism of action of NSC 174784 involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of particular biological pathways. For example, it may bind to the active site of an enzyme, preventing its normal function and thereby disrupting a critical cellular process. The pathways involved often include those related to cell growth, apoptosis, and signal transduction, making NSC 174784 a valuable compound in both basic and applied research.
Comparison with Similar Compounds
NSC 174784 can be compared with other similar compounds, such as:
NSC 706744: Another inhibitor of biological pathways, known for its stability and effectiveness in preclinical models.
NSC 725776 (Indimitecan): A compound with similar inhibitory effects but different molecular targets and pathways.
NSC 724998 (Indotecan): Known for its prolonged action and different genomic targeting compared to NSC 174784.
The uniqueness of NSC 174784 lies in its specific molecular interactions and the pathways it targets, which may offer advantages in certain research and therapeutic contexts.
Properties
CAS No. |
13436-56-1 |
|---|---|
Molecular Formula |
C9H7N3O3 |
Molecular Weight |
205.17 g/mol |
IUPAC Name |
1-(5-nitroindazol-2-yl)ethanone |
InChI |
InChI=1S/C9H7N3O3/c1-6(13)11-5-7-4-8(12(14)15)2-3-9(7)10-11/h2-5H,1H3 |
InChI Key |
ORIGJAVPNXBIBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=C2C=C(C=CC2=N1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


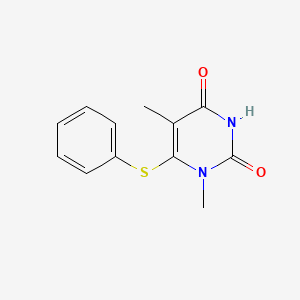
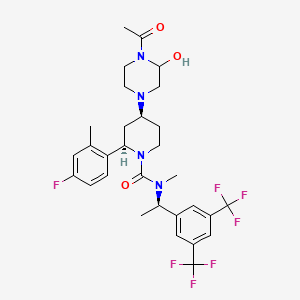
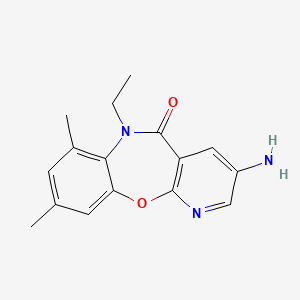
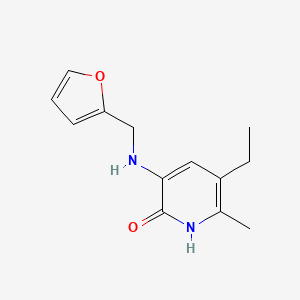

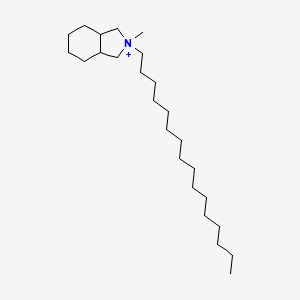
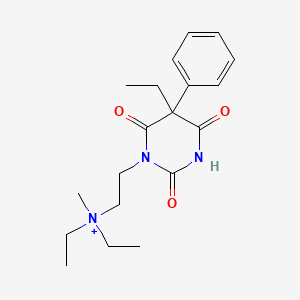
![12,14-dimethyl-5-thia-7,11,15,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,9,11,13-heptaene](/img/structure/B12786611.png)
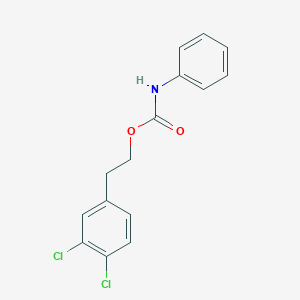
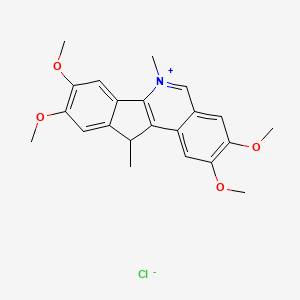
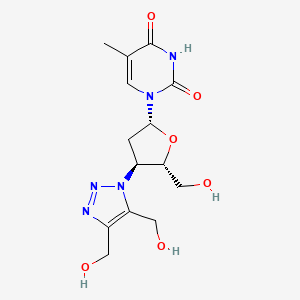
![N-[4-[4-[(2,7-dinitrofluoren-9-ylidene)amino]phenyl]phenyl]-2,7-dinitrofluoren-9-imine](/img/structure/B12786650.png)
